3-Tert-butyl-5-cyclopropoxy-2-(trifluoromethyl)pyridine
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Overview
Description
3-Tert-butyl-5-cyclopropoxy-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and have found applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, making it a valuable component in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-cyclopropoxy-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor in the presence of a trifluoromethylating agent. The reaction conditions often require the use of strong bases and high temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-cyclopropoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of protein function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-5-cyclopropoxy-2-(trifluoromethyl)pyridine
- 5-Tert-butyl-3-cyclopropoxy-2-(trifluoromethyl)pyridine
Uniqueness
The unique combination of the tert-butyl, cyclopropoxy, and trifluoromethyl groups in this compound imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced stability, lipophilicity, and specific reactivity patterns, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO/c1-12(2,3)10-6-9(18-8-4-5-8)7-17-11(10)13(14,15)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
ODYKJKLLOAAVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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